molecular formula C92H144N4O16Rh2S4 B060815 (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) CAS No. 179162-34-6

(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)

Cat. No.: B060815
CAS No.: 179162-34-6
M. Wt: 1896.2 g/mol
InChI Key: VHPFUKPTIAZHHL-JOECBHQBSA-J
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Description

Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) is a chiral catalyst known for its application in asymmetric synthesis and cyclopropanation reactions. This compound is particularly valued for its ability to facilitate stereoselective reactions, making it a crucial component in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) typically involves the reaction of rhodium(II) acetate with the corresponding sulfonyl pyrrolidinecarboxylate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) is known to undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include diazo compounds, alkenes, and aryl alkynes. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions are often chiral molecules with high enantiomeric excess. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) is unique due to its high enantioselectivity and ability to catalyze a wide range of stereoselective reactions. Its specific ligand structure provides distinct reactivity and selectivity compared to other rhodium-based catalysts .

Properties

IUPAC Name

(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPFUKPTIAZHHL-JOECBHQBSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H144N4O16Rh2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470348
Record name Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1896.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179162-34-6
Record name Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(1-((4-alkyl(C11-C13)ph-sulfonyl)-(2R)-pyrrolidinecarboxylate)-di-Rh(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)
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(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)
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(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)
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(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)
Reactant of Route 5
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)
Reactant of Route 6
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)

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